molecular formula C17H14N2 B11958504 1-Naphthaldehyde phenylhydrazone CAS No. 24090-98-0

1-Naphthaldehyde phenylhydrazone

Cat. No.: B11958504
CAS No.: 24090-98-0
M. Wt: 246.31 g/mol
InChI Key: LZBBNWIOKRKLPX-UHFFFAOYSA-N
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Description

1-Naphthaldehyde phenylhydrazone is an organic compound with the molecular formula C17H14N2. It is a derivative of naphthaldehyde and phenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde phenylhydrazone is typically synthesized through the condensation reaction between 1-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, followed by dehydration to yield the hydrazone product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1-Naphthaldehyde phenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthaldehyde phenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to undergo redox reactions also contributes to its potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Naphthaldehyde phenylhydrazone
  • 2-Naphthaldehyde phenylhydrazone
  • 1-Phenylethanone phenylhydrazone
  • 4-Nitrobenzaldehyde phenylhydrazone

Comparison: this compound is unique due to its specific structural features, which influence its reactivity and applications. Compared to other hydrazones, it exhibits distinct optical properties and biological activities, making it valuable in various research and industrial applications .

Properties

CAS No.

24090-98-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-(naphthalen-1-ylmethylideneamino)aniline

InChI

InChI=1S/C17H14N2/c1-2-10-16(11-3-1)19-18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13,19H

InChI Key

LZBBNWIOKRKLPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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